molecular formula C20H26N4O3 B5509877 N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide

N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide

Cat. No. B5509877
M. Wt: 370.4 g/mol
InChI Key: DCXIQHJWHVWYCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide involves multiple steps, including the formation of imidazolyl piperidine frameworks and subsequent functionalization. A notable method includes the insertion of a piperazine unit to enhance aqueous solubility and improve oral absorption, as demonstrated in the development of ACAT inhibitors (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds often features a core imidazolyl or benzimidazolyl linked to a piperidine or piperazine moiety, contributing to their biological activity. Structural analysis, including NMR and X-ray crystallography, is crucial for confirming the synthesis of these compounds and understanding their molecular interactions (Ding et al., 2012).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including those involving beta-lactam carbenes and pyridyl isonitriles, leading to novel structures with potential as fluorescent probes for ions like mercury (Shao et al., 2011). Their reactivity underlines the versatility and potential utility of these compounds in developing new materials or analytical tools.

Physical Properties Analysis

The physical properties, including solubility, melting points, and stability, are influenced by the structural components of these compounds. The introduction of piperazine units, for instance, has been shown to significantly enhance aqueous solubility, which is critical for the pharmacological application of such compounds (Shibuya et al., 2018).

Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant Activity : A study explored the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, demonstrating the potential of certain imidazole-containing compounds for seizure management (Aktürk et al., 2002).

  • PET Tracers for NPP1 Imaging : Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives were synthesized for potential use as PET tracers, targeting nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting the versatility of imidazole derivatives in diagnostic imaging (Gao et al., 2016).

  • Antinociceptive Pharmacology : Research into N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate (LF22-0542) explored its role as a nonpeptidic B1 receptor antagonist with potential for treating inflammatory and neuropathic pain states (Porreca et al., 2006).

  • Cytotoxic Activity : Novel compounds bearing the imidazo[2,1-b]thiazole scaffold were synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating the potential for imidazole derivatives in cancer treatment (Ding et al., 2012).

Metabolism and Mechanistic Studies

  • Metabolism of Chloroacetamide Herbicides : Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provided insights into the metabolic pathways and potential toxicological implications of compounds with acetamide functionalities (Coleman et al., 2000).

  • Enzyme Inhibitory Activities : Synthesis and evaluation of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds were carried out for their potential as enzyme inhibitors, highlighting the pharmaceutical applications of imidazole derivatives (Virk et al., 2018).

properties

IUPAC Name

N-[4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15(25)22-18-7-5-16(6-8-18)20(26)24-10-3-4-17(14-24)19-21-9-11-23(19)12-13-27-2/h5-9,11,17H,3-4,10,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXIQHJWHVWYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC=CN3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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